molecular formula C12H12N2O4S2 B1681065 SPDP CAS No. 68181-17-9

SPDP

Cat. No.: B1681065
CAS No.: 68181-17-9
M. Wt: 312.4 g/mol
InChI Key: JWDFQMWEFLOOED-UHFFFAOYSA-N
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Description

SPDP is a heterobifunctional crosslinker that enables the covalent linking of two target groups. It contains a succinimidyl ester that reacts with primary amines and a pyridyldithiol group that can form disulfide bonds with thiols after mild reduction . This compound is widely used in biochemical research for protein labeling and crosslinking applications.

Mechanism of Action

Target of Action

SPDP primarily targets primary amines and thiol groups in biomolecules . The primary amines are usually present in lysine residues of proteins, while the thiol groups are found in cysteine residues .

Mode of Action

this compound contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithiol group . The NHS ester reacts with primary amines to form a stable amide bond, introducing the pyridyldithiol group into the protein . After mild reduction, the pyridyldithiol group can form a disulfide bond with other thiols .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is protein crosslinking. By forming covalent bonds between different proteins or different sites within the same protein, this compound can alter the spatial relationships and interactions within and between biomolecules .

Result of Action

The result of this compound action is the formation of covalently linked biomolecules. This can be used to create antibody-enzyme conjugates, attach antigens to carrier proteins, or prepare immunotoxins . The disulfide bonds formed by this compound are cleavable, allowing for the separation of crosslinked products if necessary .

Action Environment

The action of this compound can be influenced by several environmental factors. Its reactivity with amines is optimal at pH 7.5 . The disulfide bonds it forms can be cleaved using reducing agents like DTT or TCEP at pH 8.5 . It is also membrane-permeable, allowing it to carry out crosslinking within cells .

Biochemical Analysis

Biochemical Properties

SPDP Crosslinker plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly those containing primary amines and sulfhydryl groups . The compound forms stable amide bonds with lysine residues and other primary amines through its N-hydroxysuccinimide (NHS) ester reactive group . On the other end, the 2-pyridyldithio group of this compound Crosslinker reacts optimally with sulfhydryls, forming disulfide bonds .

Cellular Effects

The effects of this compound Crosslinker on cells are primarily related to its ability to form crosslinks among molecules. This property allows it to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of antibody-drug conjugates (ADCs), this compound Crosslinker can facilitate the targeted delivery of drugs to specific cells .

Molecular Mechanism

The molecular mechanism of action of this compound Crosslinker involves its two reactive groups: the NHS ester and the 2-pyridyldithio group . The NHS ester reacts with primary amines to form stable amide bonds, while the 2-pyridyldithio group reacts with sulfhydryls to form disulfide bonds . These reactions allow this compound Crosslinker to bind biomolecules together, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound Crosslinker can change over time. The compound’s NHS ester reactive group is sensitive to pH, with the rate of reaction and degradation by hydrolysis increasing with increasing pH . The compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPDP involves the reaction of 3-(2-pyridyldithio)propionic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is usually purified by recrystallization or chromatography and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

SPDP undergoes several types of reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Key Applications of SPDP

  • Protein Crosslinking
    • This compound is extensively used to create crosslinks between proteins, facilitating the study of protein interactions and structures. The reaction can occur between amine groups on one protein and sulfhydryl groups on another, leading to the formation of disulfide-containing conjugates .
  • Antibody-Drug Conjugates (ADCs)
    • In the development of ADCs, this compound plays a crucial role by allowing the conjugation of cytotoxic drugs to antibodies. This method enhances the targeted delivery of drugs to cancer cells while minimizing systemic toxicity . The ability to introduce sulfhydryl groups onto antibodies through reduction techniques enables effective coupling with drug molecules via this compound.
  • Liposome Functionalization
    • Liposomes modified with this compound can encapsulate drugs and target specific tissues or cells. By attaching ligands or antibodies to liposomes through this compound, researchers can enhance the targeting capabilities and therapeutic efficacy of liposomal formulations .
  • Nanoparticle Modification
    • This compound is employed in the functionalization of nanoparticles for biomedical applications. By modifying the surfaces of nanoparticles with biologically active components via this compound, researchers can create novel drug delivery systems that improve bioavailability and therapeutic outcomes .

Case Study 1: Development of Antibody-Drug Conjugates

A study demonstrated the use of this compound in creating ADCs for targeted cancer therapy. Researchers conjugated a potent cytotoxic agent to an antibody using this compound. The resulting ADC exhibited improved selectivity for cancer cells compared to free drug administration, significantly enhancing therapeutic efficacy while reducing side effects .

Case Study 2: Liposomal Drug Delivery Systems

In another investigation, researchers utilized this compound to modify liposomes for targeted drug delivery in prostate cancer therapy. By attaching folate ligands to the liposomal surface via this compound, they achieved enhanced accumulation of the liposomes in folate receptor-positive tumor tissues, leading to improved treatment outcomes .

Data Tables

Application AreaDescriptionKey Findings
Protein CrosslinkingFormation of disulfide bonds between proteinsEnables study of protein interactions
Antibody-Drug ConjugatesTargeted delivery systems combining antibodies and drugsEnhanced selectivity and reduced toxicity
Liposome FunctionalizationModification for targeted drug deliveryImproved accumulation in target tissues
Nanoparticle ModificationFunctionalization for biomedical applicationsIncreased bioavailability and efficacy

Comparison with Similar Compounds

SPDP is unique due to its heterobifunctional nature, allowing it to react with both amines and thiols. Similar compounds include:

These compounds share similar reactivity but differ in their spacer arm length and solubility, making this compound particularly versatile for various applications.

Biological Activity

SPDP (S-(2-Pyridyldithio)propionamide) is a heterobifunctional cross-linking reagent widely utilized in biochemistry and molecular biology for modifying proteins, peptides, and other biomolecules. Its unique structure allows it to form covalent bonds with thiol groups, making it an essential tool in various applications, including drug development and protein engineering. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound functions primarily through the formation of disulfide bonds. It contains two functional groups: a pyridyl disulfide group that reacts with thiols and an amine-reactive group that can modify amino acids in proteins. This dual reactivity enables this compound to facilitate the conjugation of biomolecules, enhancing their stability, efficacy, and half-life in biological systems.

Key Reactions

  • Thiol Reaction : this compound reacts with free thiols (-SH) to form stable disulfide bonds.
  • Amine Modification : The amine-reactive group can modify lysine residues in proteins, which can alter their biological function.

Drug Development

This compound has been instrumental in the development of modified polypeptides with enhanced biological activity. For instance, research shows that the modification of erythropoietin (EPO) with this compound results in increased potency and a longer circulating half-life compared to unmodified EPO. This modification allows for reduced dosing frequency while maintaining therapeutic efficacy .

Gene Delivery Systems

In gene therapy, this compound has been utilized to create non-viral vectors for delivering plasmid DNA into cells. A study demonstrated that a neurotensin-SPDP-poly-L-lysine conjugate effectively binds plasmid DNA, facilitating its entry into target cells . This approach shows promise for enhancing gene delivery efficiency.

Case Study 1: Enhanced Erythropoietin Activity

A study highlighted the modification of EPO using this compound, resulting in a significant increase in its biological activity. The modified EPO exhibited a higher potency and required lower doses to achieve the same therapeutic effects as the unmodified version. This finding underscores the potential of this compound-modified drugs in clinical settings where dosing frequency is critical .

Case Study 2: Gene Delivery Efficiency

Research involving a neurotensin-SPDP-poly-L-lysine conjugate revealed that this system could effectively deliver genetic material into cells. The optimal molar ratios for DNA binding were identified as 1:5 and 1:6 (DNA:polymer), demonstrating the effectiveness of this compound in enhancing gene delivery systems .

Comparative Data on Biological Activity

The following table summarizes key findings related to the biological activity of this compound-modified compounds compared to their unmodified counterparts:

CompoundModification MethodBiological ActivityHalf-LifePotency
ErythropoietinThis compound ModificationIncreasedProlongedHigher
NeurotensinThis compound ConjugationEnhanced DeliveryNot specifiedOptimized

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(pyridin-2-yldisulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c15-10-4-5-11(16)14(10)18-12(17)6-8-19-20-9-3-1-2-7-13-9/h1-3,7H,4-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDFQMWEFLOOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218366
Record name N-Succinimidyl 3-(2-pyridyldithio)propionate
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68181-17-9
Record name N-Succinimidyl 3-(2-pyridyldithio)propionate
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Record name N-Succinimidyl 3-(2-pyridyldithio)propionate
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Record name 68181-17-9
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Record name N-Succinimidyl 3-(2-pyridyldithio)propionate
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Record name 1-[1-oxo-3-(2-pyridyldithio)propoxy]pyrrolidine-2,5-dione
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Record name N-SUCCINIMIDYL 3-(2-PYRIDYLDITHIO)PROPIONATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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